[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenoxymethyl group attached to the tetrazole ring, which is further connected to an acetic acid moiety. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic or basic conditions. Common reagents used in this step include sodium azide and various nitriles.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through nucleophilic substitution reactions. This involves reacting the tetrazole intermediate with a phenoxymethyl halide (e.g., phenoxymethyl chloride) in the presence of a base such as potassium carbonate.
Attachment of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group through esterification or amidation reactions. This can be achieved by reacting the phenoxymethyl-tetrazole intermediate with acetic anhydride or acetic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenoxymethyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with various functional groups replacing the phenoxymethyl group.
Scientific Research Applications
[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Processes: Affecting cellular functions such as DNA replication, protein synthesis, and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
[5-(phenoxymethyl)-1H-tetrazol-1-yl]acetic acid: Similar structure but with a different position of the nitrogen atom in the tetrazole ring.
[5-(phenoxymethyl)-2H-tetrazol-2-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[5-(phenoxymethyl)-2H-tetrazol-2-yl]butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.
Uniqueness
[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxymethyl group provides additional sites for chemical modification, while the tetrazole ring enhances its stability and reactivity.
Properties
IUPAC Name |
2-[5-(phenoxymethyl)tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-10(16)6-14-12-9(11-13-14)7-17-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHVHAOTEWUKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871497-68-6 |
Source
|
Record name | 2-[5-(phenoxymethyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.